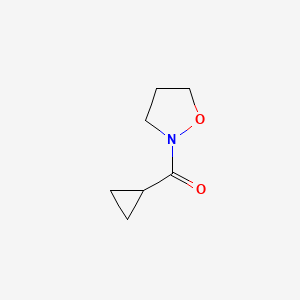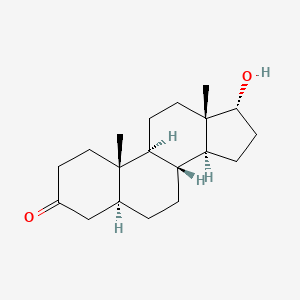
17-epi-Dihydrotestosterone
Descripción general
Descripción
17-epi-Dihydrotestosterone, also known as (5α,17α)-17-Hydroxyandrostan-3-one, is a synthetic derivative of dihydrotestosterone. It is an epimer of dihydrotestosterone, differing in the configuration at the hydroxy-bearing carbon, C17. This compound is part of the steroid hormone family and plays a role in various metabolic processes, including the regulation of sexual characteristics and other physiological functions.
Aplicaciones Científicas De Investigación
17-epi-Dihydrotestosterone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism.
Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in conditions related to androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
Target of Action
17-epi-Dihydrotestosterone, also known as Epitestosterone or Isotestosterone, is an endogenous steroid and an epimer of the androgen sex hormone testosterone . It primarily targets the androgen receptor (AR) , where it acts as a weak competitive antagonist . It also acts as a potent inhibitor of 5α-reductase , an enzyme that plays a key role in the metabolism of hormones .
Mode of Action
This results in a competitive antagonism at the receptor sites, reducing the overall androgenic effects . As a 5α-reductase inhibitor, it prevents the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .
Biochemical Pathways
This compound is involved in the androgenic pathway. It is believed to form in a similar way to testosterone, with around 50% of epitestosterone production in human males ascribed to the testis . The exact pathway of its formation is still the subject of research . It has been shown to accumulate in mammary cyst fluid and in the prostate .
Pharmacokinetics
The bioavailability of this compound is very low (0-2%) following oral administration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of overall androgenic effects due to its weak antagonism at the androgen receptor . By inhibiting 5α-reductase, it also reduces the levels of DHT, a potent androgen .
Safety and Hazards
According to the Safety Data Sheet, 17-epi-Dihydrotestosterone is not for food or drug use and is for laboratory use only. It is suspected of causing cancer and damaging fertility or the unborn child . Elevated DHT has not been associated with increased risk of prostate disease (e.g., cancer or benign hyperplasia) nor does it appear to have any systemic effects on cardiovascular disease safety parameters (including increased risk of polycythemia) beyond those commonly observed with available T preparations .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
17-epi-Dihydrotestosterone interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the conversion of Δ4-androstene-3,17-dione to testosterone, a critical step in the biosynthesis of sex hormones . This process involves the enzyme 17β-hydroxysteroid dehydrogenase .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, dihydrotestosterone, from which this compound is derived, has been shown to enhance the binding of monocytes to the endothelium, a key early event in atherosclerosis, via increased expression of vascular cell adhesion molecule-1 (VCAM-1) .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, dihydrotestosterone mediates its effects on VCAM-1 expression at the promoter level through a novel androgen receptor (AR)/nuclear factor-κB (NF-κB) mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, dihydrotestosterone has been shown to increase VCAM-1 mRNA in a dose- and time-dependent manner . Specific studies on the temporal effects of this compound are currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific studies on the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the steroid biosynthesis pathway, where it is involved in the conversion of Δ4-androstene-3,17-dione to testosterone .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Specific studies on the transport and distribution of this compound are currently limited.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. Specific studies on the subcellular localization of this compound are currently limited .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dihydrotestosterone typically involves the reduction of testosterone or its derivatives. One common method includes the use of sodium borohydride in the presence of a suitable solvent like ethanol to reduce the keto group at the C3 position, followed by epimerization at the C17 position using acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar reduction and epimerization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxy group at the C17 position, forming ketones.
Reduction: The compound can be reduced further to form various diols.
Substitution: Substitution reactions can occur at the hydroxy group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17α-diol derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Comparación Con Compuestos Similares
Dihydrotestosterone: The parent compound, differing only in the configuration at the C17 position.
Epitestosterone: Another epimer of testosterone, differing in the configuration at the C17 position.
Uniqueness: 17-epi-Dihydrotestosterone is unique due to its specific configuration, which affects its binding affinity and activity at the androgen receptor. This distinct configuration can lead to different physiological effects compared to its epimers and other related compounds.
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-OPAYZWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024071 | |
| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571-24-4 | |
| Record name | 17-epi-Dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-EPI-DIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)
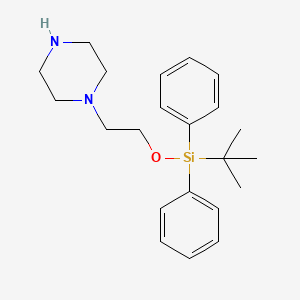
![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
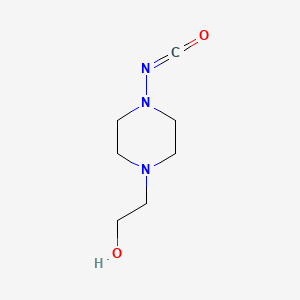
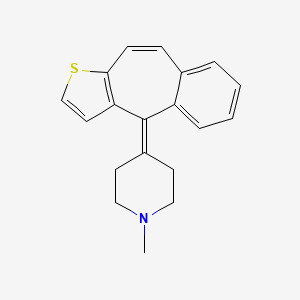
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)
![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
